molecular formula C13H12ClNO B3171227 4-(2-Chlorophenoxy)-2-methylaniline CAS No. 946664-38-6

4-(2-Chlorophenoxy)-2-methylaniline

Cat. No.: B3171227
CAS No.: 946664-38-6
M. Wt: 233.69 g/mol
InChI Key: XFSBIDDVDYJUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenoxy)-2-methylaniline is an organic compound with a complex structure that includes a chlorophenoxy group and a methylaniline group

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially altering their function .

Cellular Effects

4-(2-Chlorophenoxy)-2-methylaniline can have various effects on cells. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-2-methylaniline typically involves the reaction of 2-chlorophenol with 4-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-(2-Chlorophenoxy)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenoxy)aniline
  • 4-(2-Chlorophenoxy)acetamido benzoic acid
  • 4-(2-(4-Chloro-2-methylphenoxy)propanamido) benzoic acid

Uniqueness

4-(2-Chlorophenoxy)-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-(2-chlorophenoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSBIDDVDYJUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenoxy)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenoxy)-2-methylaniline
Reactant of Route 3
Reactant of Route 3
4-(2-Chlorophenoxy)-2-methylaniline
Reactant of Route 4
Reactant of Route 4
4-(2-Chlorophenoxy)-2-methylaniline
Reactant of Route 5
Reactant of Route 5
4-(2-Chlorophenoxy)-2-methylaniline
Reactant of Route 6
Reactant of Route 6
4-(2-Chlorophenoxy)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.